molecular formula C9H10O4 B1294730 2',4'-Dihydroxy-2-methoxyacetophenone CAS No. 57280-75-8

2',4'-Dihydroxy-2-methoxyacetophenone

Cat. No. B1294730
CAS RN: 57280-75-8
M. Wt: 182.17 g/mol
InChI Key: LEBDSTPTUMQDQU-UHFFFAOYSA-N
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Description

2',4'-Dihydroxy-2-methoxyacetophenone is a chemical compound that belongs to the class of organic compounds known as acetophenones. It is characterized by the presence of hydroxyl groups and a methoxy group attached to the benzene ring, which is further substituted with an acetyl group. This compound is structurally related to other acetophenones, which are often studied for their various biological activities and potential applications in different fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related acetophenone derivatives has been explored in several studies. For instance, the microwave synthesis of 2,4-dihydroxyacetophenone from resorcinol and acetic acid has been reported, indicating that microwave irradiation can be an efficient method for synthesizing such compounds . Similarly, the synthesis of 4-chloro-2-hydroxyacetophenone from 3-aminophenol through a series of reactions including acetylation, methylation, and Fries rearrangement has been described, with an overall yield of about 44% . These methods could potentially be adapted for the synthesis of 2',4'-dihydroxy-2-methoxyacetophenone by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetophenone derivatives has been extensively studied using various spectroscopic and computational techniques. For example, the stable geometry of 2-hydroxy-4-methoxyacetophenone has been optimized using density functional theory (DFT), and its structural parameters, thermodynamic properties, and vibrational frequencies have been determined . Single X-ray crystallography analysis has been employed to determine the crystal structure of 2,4-dihydroxyacetophenone, providing detailed information about its molecular conformation . These studies contribute to a deeper understanding of the molecular structure of acetophenone derivatives, which is essential for predicting their reactivity and properties.

Chemical Reactions Analysis

Acetophenone derivatives undergo various chemical reactions that have been the subject of research. For instance, the reaction of 4-methoxyacetophenone with diethyl oxalate under basic conditions has been studied, leading to the formation of complex dienone structures . Additionally, the cyclization of 2-hydroxyacetophenone hydrazones to form benzoxazinones has been reported, demonstrating the reactivity of the hydroxyacetophenone moiety under certain conditions . These reactions highlight the versatility of acetophenone derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetophenone derivatives are influenced by their functional groups and molecular structure. The vibrational frequencies and NMR chemical shifts of 2-hydroxy-4-methoxyacetophenone have been assigned and analyzed, providing insights into the effects of substituents on the benzene ring . The lifetime of the triplet state of 2'-methoxyacetophenone in solution has been measured, indicating efficient intersystem crossing and potential applications in photosensitization processes . These properties are crucial for understanding the behavior of these compounds in various environments and for their potential applications in different fields.

Scientific Research Applications

  • Synthesis of Pyranochalcones

    • Field: Organic Chemistry
    • Application: This compound is used in the synthesis of naturally occurring pyranochalcones .
    • Method: The exact method of synthesis is not specified, but it typically involves organic synthesis techniques .
    • Results: The synthesized pyranochalcones can be used in various applications, including medicinal chemistry .
  • Potential Anticancer Agents

    • Field: Medicinal Chemistry
    • Application: 2-Hydroxy-4-methoxyacetophenone substituted chalcones have been synthesized and evaluated as potential anticancer agents .
    • Method: The compounds were synthesized by reacting 2-hydroxy-4-methoxyacetophenone with different substituted benzaldehydes using Claisen-Schmidt condensation .
    • Results: Three compounds exhibited potent inhibitory activity against MCF-7, HT29 and A549 cancer cell lines with IC50 ranged from 4.61 to 9 μM .
  • Neuroprotective Compound

    • Field: Neurology
    • Application: 2,3-Dihydroxy-4-methoxyacetophenone, a similar compound, has been identified as a neuroprotective compound .
    • Method: The compound is derived from a plant and has been studied for its potential to improve cognitive function .
    • Results: The compound has shown potential for use in Alzheimer’s disease research .
  • Ion-Exchange Applications

    • Field: Environmental Chemistry
    • Application: 2-Hydroxy-4-methoxyacetophenone has been studied for its ion-exchange applications .
    • Method: The compound has been used in the presence of nitrates, perchlorate and chloride ions to increase the uptake of Fe3+, Cu2+, Zn2+ and Pb2+ ions .
    • Results: The uptake of these ions increased with increasing concentration of electrolytes .

Safety And Hazards

2’,4’-Dihydroxy-2-methoxyacetophenone is harmful if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-methoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-5-9(12)7-3-2-6(10)4-8(7)11/h2-4,10-11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBDSTPTUMQDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0069171
Record name Ethanone, 1-(2,4-dihydroxyphenyl)-2-methoxy-
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Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4'-Dihydroxy-2-methoxyacetophenone

CAS RN

57280-75-8
Record name 1-(2,4-Dihydroxyphenyl)-2-methoxyethanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2,4-dihydroxyphenyl)-2-methoxy-
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Record name Ethanone, 1-(2,4-dihydroxyphenyl)-2-methoxy-
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Record name Ethanone, 1-(2,4-dihydroxyphenyl)-2-methoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4'-DIHYDROXY-2-METHOXYACETOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BL Deng, JA Lepoivre, G Lemière… - Liebigs …, 1997 - Wiley Online Library
Some 3‐methoxyflavones were known to possess antipicornavirus properties. In order to study the structure‐activity relationship, attempts to prepare 3‐methoxyflavone by literature …

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